molecular formula C18H14N4OS B12113462 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide

Cat. No.: B12113462
M. Wt: 334.4 g/mol
InChI Key: SJPFVAAGPXNHEK-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a 4-methylphenyl group and at the 3-position with a thiophene-2-carboxamide moiety.

The imidazo[1,2-a]pyrimidine scaffold is structurally similar to imidazo[1,2-a]pyridine systems but differs in the pyrimidine ring's nitrogen atom arrangement, which may influence electronic properties and binding interactions.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-12-5-7-13(8-6-12)15-16(21-17(23)14-4-2-11-24-14)22-10-3-9-19-18(22)20-15/h2-11H,1H3,(H,21,23)

InChI Key

SJPFVAAGPXNHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as solvent-free reactions and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include the inhibition of cyclooxygenase-2 (COX-2), which is associated with its anti-inflammatory effects .

Comparison with Similar Compounds

Acetamide and Carboxylic Acid Derivatives

Compounds like 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS 365213-58-7) and its carboxylic acid counterpart (CAS 189005-44-5) replace the thiophene carboxamide with smaller acetamide or carboxyl groups. These modifications reduce molecular weight (~250–300 g/mol vs.

Thiophene-Containing Analogues

Patent-Claimed Analogues

Patent claims highlight derivatives such as N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, which combines a thiazolidinone ring with the imidazo-pyridine core. These compounds demonstrate the importance of the carboxamide group in maintaining hydrogen-bonding networks but introduce additional heterocycles that complicate synthetic routes .

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